molecular formula C13H12N4O3 B279670 1-({4-nitro-1-methyl-1H-pyrazol-3-yl}carbonyl)indoline

1-({4-nitro-1-methyl-1H-pyrazol-3-yl}carbonyl)indoline

Cat. No.: B279670
M. Wt: 272.26 g/mol
InChI Key: NQNNUFHKYVMUPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({4-nitro-1-methyl-1H-pyrazol-3-yl}carbonyl)indoline, also known as NMI, is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. NMI is a small molecule inhibitor that has been shown to have a variety of effects on biological systems, making it a promising tool for studying cellular processes and disease mechanisms.

Mechanism of Action

The mechanism of action of 1-({4-nitro-1-methyl-1H-pyrazol-3-yl}carbonyl)indoline involves its ability to bind to the active site of target enzymes, inhibiting their activity. This can lead to downstream effects on cellular signaling pathways, ultimately affecting cellular behavior and function. The specificity of this compound for certain enzymes makes it a valuable tool for studying specific pathways and processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on cells and tissues. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, making it a potential anti-cancer agent. It has also been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models, making it a potential therapeutic for metabolic diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-({4-nitro-1-methyl-1H-pyrazol-3-yl}carbonyl)indoline in lab experiments is its specificity for certain enzymes and pathways, allowing for targeted studies of specific cellular processes. Additionally, its small size and ease of synthesis make it a valuable tool for chemical biology studies. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on 1-({4-nitro-1-methyl-1H-pyrazol-3-yl}carbonyl)indoline. One area of interest is its potential as a therapeutic agent for cancer and metabolic diseases. Additionally, further studies on its mechanism of action and specificity for different enzymes could lead to the development of more targeted inhibitors. Finally, the development of new synthetic methods for this compound and related compounds could lead to improved tools for studying cellular processes and disease mechanisms.

Synthesis Methods

The synthesis of 1-({4-nitro-1-methyl-1H-pyrazol-3-yl}carbonyl)indoline involves several steps, starting with the reaction of 4-nitro-1-methyl-1H-pyrazole with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with indoline in the presence of a base to produce the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable tool for research.

Scientific Research Applications

1-({4-nitro-1-methyl-1H-pyrazol-3-yl}carbonyl)indoline has been used extensively in scientific research to study a variety of biological processes. It has been shown to inhibit the activity of several enzymes, including protein kinases and phosphodiesterases, which are involved in a wide range of cellular signaling pathways. This makes this compound a valuable tool for studying the mechanisms of these pathways and their role in disease processes.

Properties

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

2,3-dihydroindol-1-yl-(1-methyl-4-nitropyrazol-3-yl)methanone

InChI

InChI=1S/C13H12N4O3/c1-15-8-11(17(19)20)12(14-15)13(18)16-7-6-9-4-2-3-5-10(9)16/h2-5,8H,6-7H2,1H3

InChI Key

NQNNUFHKYVMUPO-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)N2CCC3=CC=CC=C32)[N+](=O)[O-]

Canonical SMILES

CN1C=C(C(=N1)C(=O)N2CCC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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